An ab initio investigation of zinc chloro complexes†‡§

Physical Chemistry Chemical Physics Pub Date: 2006-10-26 DOI: 10.1039/B610084H

Abstract

A series of geometry, frequency, and energy calculations of chloroaquazinc(II) complexes were carried out at up to the MP2/6-31+G* level. A thorough examination of all species up to and including hexacoordinate species, and with up to six chlorides, was carried out. The structures of the complexes are compared with experimental data where available. The solution chemistry of zinc(II) in the presence of chloride is discussed, and Raman spectra of zinc perchlorate with increasing amount of chloride are presented.

Graphical abstract: An ab initio investigation of zinc chloro complexes
An ab initio investigation of zinc chloro complexes†‡§
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